1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine is an organic compound characterized by its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a piperidine ring substituted with a methyl group and a 3-bromophenyl group, which contributes to its chemical reactivity and biological activity.
The compound can be synthesized from starting materials such as 3-bromophenylacetic acid and 4-methylpiperidine, utilizing various chemical reactions to achieve the desired structure. Its synthesis and properties have been documented in scientific literature and databases, indicating its relevance in organic synthesis and pharmaceutical research.
1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, widely studied for their biological activities, including their roles as pharmacological agents.
The synthesis of 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine typically involves several key steps:
The molecular formula of 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine is C13H16BrN. Its structure includes:
1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine can undergo various chemical reactions, including:
These reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to achieve optimal yields.
The mechanism of action for 1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine involves its interaction with various biological targets:
Research into its biological activity is ongoing, with studies aimed at elucidating specific interactions at the molecular level.
1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine has several notable applications in scientific research:
The construction of the 4-methylpiperidine moiety in 1-(1-(3-bromophenyl)ethyl)-4-methylpiperidine (CAS 1529750-53-5) primarily leverages transition-metal-catalyzed hydrogenation strategies. Pyridine reduction stands as the most industrially viable approach, where substituted pyridine precursors undergo stereoselective saturation. Ruthenium-based heterogeneous catalysts (e.g., Ru/Al₂O₃) enable cis-selective hydrogenation of 4-picoline derivatives under moderate H₂ pressure (20–50 bar), achieving >95% conversion and >90% cis-4-methylpiperidine selectivity [5]. This diastereoselectivity arises from the catalyst’s ability to adsorb the pyridine ring parallel to the metal surface, facilitating syn hydrogen delivery. For N-protection, Boc anhydride or acetyl chloride are employed prior to hydrogenation to prevent catalyst poisoning [4] [5].
Alternative approaches include reductive amination of keto-piperidines. Here, 4-methylpiperidinone reacts with acetaldehyde under Pd/C catalysis, with triethylsilane as a hydride source, yielding the ethyl-substituted chiral center at C1. This method achieves 80–85% yields but requires precise control of stoichiometry to minimize overalkylation [5]. Nickel silicide catalysts (Ni₃Si/SiO₂) have emerged as sustainable options, operating at lower pressures (5–10 bar H₂) and enabling catalyst reuse for ≥5 cycles without significant activity loss [5].
Table 1: Catalyst Performance in Piperidine Hydrogenation
Catalyst | Substrate | Conditions | Conversion | Selectivity |
---|---|---|---|---|
Ru/Al₂O₃ | 4-Methylpyridine | 50°C, 30 bar H₂, 12 h | >98% | >90% cis |
Ni₃Si/SiO₂ | 4-Acetylpyridine | 80°C, 10 bar H₂, 8 h | 92% | 85% cis |
Ir/(R)-SegPhos | 2-Ethylpyridinium | 50°C, 40 bar H₂, 24 h | 88% | 95% ee |
The 3-bromophenyl moiety can be installed via two distinct mechanistic pathways: nucleophilic aromatic substitution (SNAr) or transition-metal-mediated cross-coupling.
SNAr is effective for aryl halide precursors activated by electron-withdrawing groups. For example, 1-chloro-3-nitrobenzene reacts with 1-(1-hydroxyethyl)-4-methylpiperidine under phase-transfer conditions (tetrabutylammonium borate, K₂CO₃, sulfolane, 100°C), displacing chloride to form the nitro intermediate. Subsequent catalytic reduction (H₂/Pd) yields the 3-aminophenyl analog, which is diazotized and brominated via Sandmeyer reaction to install bromine. This sequence suffers from moderate yields (60–65%) due to competing elimination byproducts [1] [5].
Suzuki-Miyaura coupling offers a more direct route. 1-(1-Haloethyl)-4-methylpiperidine (X = Cl, Br) couples with (3-bromophenyl)boronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, DMF/H₂O, 80°C). Key advantages include:
Table 2: Reaction Metrics for Bromophenyl Installation
Method | Reagents/Conditions | Yield | Limitations |
---|---|---|---|
SNAr | TBA-Br, K₂CO₃, sulfolane, 100°C | 60–65% | Requires activated aryl halide |
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 85–92% | Sensitive to piperidine N-Boc protection |
The chiral center at C1 of the ethyl linker necessitates asymmetric synthesis. Three strategies dominate:
Chiral Pool Derivatization: Natural (L)-malic acid provides the stereogenic template. Conversion to (R)-1-phenylethylamine via Curtius rearrangement, followed by piperidine coupling and resolution, achieves 99% ee but involves 5–7 steps with 40% overall yield [4].
Asymmetric Hydrogenation: Prochiral ketones like 1-(3-bromophenyl)ethylidene-4-methylpiperidine undergo enantioselective reduction using Ir/(R)-SegPhos catalysts. Isopropanol acts as a hydrogen donor, affording the (R)-alcohol precursor with 95% ee. Deoxygenation via Pd-catalyzed hydrogenolysis then yields the ethyl linker [4] [5].
Enzymatic Resolution: Racemic 1-(1-(3-bromophenyl)ethyl)-4-methylpiperidine undergoes kinetic resolution with lipases (e.g., CAL-B). The (S)-enantiomer is selectively acetylated (vinyl acetate), leaving the (R)-enantiomer enantioenriched (98% ee). Drawbacks include 50% maximum yield and enzyme cost [5].
Steric hindrance from the 4-methyl group impedes epimerization at C1, ensuring configurational stability above pH 5 [5].
Table 3: Enantioselectivity in Chiral Center Formation
Method | Key Reagent/Catalyst | ee (%) | Yield |
---|---|---|---|
Asymmetric Hydrogenation | Ir/(R)-SegPhos | 95 | 90% |
Enzymatic Resolution | Lipase CAL-B | 98 | 45% |
Chiral Pool | (L)-Malic acid | 99 | 40% |
Solvent and catalyst innovations significantly enhance the sustainability of synthesizing 1-(1-(3-bromophenyl)ethyl)-4-methylpiperidine:
Solvent-Free N-Alkylation: Piperidine derivatives react with 1-(3-bromophenyl)ethyl bromide under mechanochemical conditions (ball milling, K₂CO₃ base). This eliminates dichloromethane (traditionally used), reducing E-factor by 60% while maintaining 88% yield [1] [5].
Water as Solvent: Aqueous-phase Suzuki coupling employs TPGS-750-M micelles as nanoreactors. Pd(OAc)₂ catalyzes bromophenyl installation at room temperature, enabling catalyst recycling (8×) and reducing heavy metal waste [5].
Flow Hydrogenation: Continuous-flow reactors with immobilized Pd/C catalysts (30 bar H₂, 50°C) convert pyridine intermediates to piperidines with 98% conversion. Residence times of <5 minutes suppress over-reduction byproducts. This reduces energy use by 70% versus batch processes [4].
Life-cycle assessments confirm these methods lower cumulative energy demand (CED) by 45–65% versus traditional routes [5].
Table 4: Environmental Impact Metrics for Synthesis Strategies
Method | Solvent | PMI* (g/g) | CED (MJ/kg) |
---|---|---|---|
Traditional Batch | DCM/DMF | 58 | 1,450 |
Mechanochemical | Solvent-free | 12 | 620 |
Aqueous Micellar | Water | 18 | 510 |
*PMI: Process Mass Intensity
CAS No.: 1232861-58-3
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8
CAS No.: 919005-14-4